3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
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Overview
Description
3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is a complex organic compound that features an indole ring, a methoxyphenyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with methoxybenzylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring and methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring or methoxyphenyl group.
Scientific Research Applications
3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring and methoxyphenyl group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propan-1-ol: Lacks the methoxyphenyl group, making it less complex.
2-(1H-indol-3-yl)ethanamine: Similar indole structure but different functional groups.
4-methoxyphenylamine: Contains the methoxyphenyl group but lacks the indole ring.
Uniqueness
3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its combination of an indole ring, methoxyphenyl group, and amino alcohol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methylamino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-17-8-6-14(7-9-17)11-20-16(13-22)10-15-12-21-19-5-3-2-4-18(15)19/h2-9,12,16,20-22H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHHKFZJQPSMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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